1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 4-methylphenyl group. This compound’s structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKMBCCZIYYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. This structure has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of compounds containing oxadiazole and triazole rings is often attributed to their ability to interact with various biological targets. The oxadiazole moiety has been shown to inhibit several enzymes involved in cancer progression, including:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
These interactions can lead to apoptosis in cancer cells and have implications for developing new anticancer therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- In vitro studies demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 0.12 to 2.78 µM .
- The compound has been shown to induce apoptosis through upregulation of p53 and activation of caspase pathways in MCF-7 cells .
Antimicrobial Activity
Research indicates that triazole-based compounds possess antimicrobial properties. The incorporation of the oxadiazole ring enhances these effects. For example:
- Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of several oxadiazole derivatives against breast cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics like Tamoxifen, indicating its potential as a therapeutic agent .
Study 2: Enzyme Inhibition
In a biochemical assay targeting human carbonic anhydrases (hCA), certain derivatives were found to selectively inhibit hCA IX at nanomolar concentrations. This suggests potential applications in cancer treatment where hCA IX is overexpressed .
Data Tables
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Recent studies have indicated that compounds related to triazoles and oxadiazoles exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacteria and fungi, suggesting that similar compounds could be developed for therapeutic use against resistant strains of pathogens .
-
Anticancer Potential
- The compound has been investigated for its anticancer properties. Research has demonstrated that certain analogs possess notable activity against cancer cell lines, indicating potential as a lead compound for the development of new anticancer agents. For example, N-Aryl derivatives have shown promising growth inhibition percentages against multiple cancer cell lines .
- Antifungal Properties
Case Study 1: Antimicrobial Activity
A recent study synthesized several triazole derivatives and tested their antimicrobial activity using agar diffusion methods. Compounds similar to the focus compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as yeast strains .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | Moderate | Effective |
Case Study 2: Anticancer Studies
In another investigation focusing on anticancer properties, a series of triazole derivatives were evaluated against various cancer cell lines. The results indicated that some compounds led to over 70% growth inhibition in cell lines such as OVCAR-8 and NCI-H40 .
| Cell Line | Compound Tested | Growth Inhibition (%) |
|---|---|---|
| OVCAR-8 | Compound X | 85.26 |
| NCI-H40 | Compound Y | 75.99 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the analog from increases lipophilicity (ClogP ≈ 3.5) compared to the target compound (ClogP ≈ 2.8), which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity :
- The urea-containing analog () demonstrates hydrogen-bonding capability, making it a stronger candidate for targeting polar active sites (e.g., proteases) compared to the target compound’s amine group .
- The discontinued phenyl-substituted analog () lacks the methyl group, suggesting that steric or electronic factors may critically influence stability or efficacy .
Structural and Crystallographic Insights :
- Isostructural compounds in exhibit planar conformations, except for perpendicular fluorophenyl groups, which may affect crystal packing and bioavailability. The target compound’s methyl group could introduce similar conformational rigidity .
- SHELX software () has been widely used to refine such structures, confirming the importance of precise stereoelectronic characterization for activity optimization .
Synthetic Considerations :
- The Buchwald–Hartwig reaction () is applicable to triazole derivatives but may require modified conditions for electron-deficient aryl groups like 4-fluorophenyl .
Preparation Methods
Sequential Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method constructs the triazole ring first, followed by oxadiazole synthesis. The azide-alkyne cycloaddition ensures regioselectivity, while subsequent cyclization reactions form the oxadiazole moiety.
Modular Coupling of Preformed Heterocycles
Pre-synthesized oxadiazole and triazole intermediates are coupled via Suzuki-Miyaura or nucleophilic aromatic substitution. This approach benefits from orthogonal protecting groups and modularity.
Stepwise Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Intermediate
Step 1: Formation of Amidoxime
4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux to yield N′-hydroxy-4-methylbenzimidamide. Optimal conditions: 80°C, 12 hours, 85% yield.
Step 2: Cyclization to Oxadiazole
The amidoxime undergoes cyclization with ethyl chloroformate in tetrahydrofuran (THF) using triethylamine as a base. Reaction at 0°C to room temperature for 6 hours affords 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carbonyl chloride, which is isolated via filtration (78% yield).
Construction of the 1,2,3-Triazole Core
Step 3: Azide Preparation
4-Fluorophenyl azide is synthesized from 4-fluoroaniline via diazotization with sodium nitrite/HCl, followed by azide formation using sodium azide in acetone/water (92% yield).
Step 4: CuAAC Reaction
The azide reacts with propargylamine in THF/water (3:1) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 8 hours. The product, 1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine, is purified via recrystallization (75% yield).
Coupling of Heterocyclic Moieties
Step 5: Suzuki-Miyaura Cross-Coupling
The oxadiazole carbonyl chloride and triazole intermediate undergo palladium-catalyzed coupling. Conditions: Pd(PPh₃)₄ (5 mol%), potassium carbonate, dimethylformamide (DMF), 100°C, 12 hours. The crude product is purified via silica gel chromatography (68% yield).
Optimization and Catalytic Systems
Catalytic Efficiency in CuAAC
Comparative studies of copper sources reveal CuSO₄·5H₂O with sodium ascorbate outperforms CuI or CuBr in yield and reaction rate (Table 1).
Table 1: Catalyst Screening for Triazole Formation
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄·5H₂O | THF/H₂O | 60 | 75 |
| CuI | DMF | 80 | 52 |
| CuBr | Acetonitrile | 70 | 48 |
Palladium Ligand Effects in Coupling
Bulky phosphine ligands (e.g., PPh₃) enhance oxidative addition efficiency, whereas bidentate ligands (dppe) reduce steric hindrance during transmetalation.
Industrial Scalability and Process Improvements
Patent-Disclosed Innovations
US20160237066A1 describes a safer, chromatography-free route using:
Solvent and Temperature Optimization
Replacing DMF with cyclopentyl methyl ether (CPME) in coupling steps reduces toxicity and facilitates recycling. Lowering reaction temperatures from 100°C to 80°C decreases side product formation.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (Xterra RP18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
The Huisgen 1,3-dipolar cycloaddition’s inherent regioselectivity was addressed using Cu(I) catalysts to favor 1,4-disubstituted triazoles.
Oxadiazole Ring Stability
The oxadiazole’s susceptibility to hydrolysis under acidic conditions necessitated pH-controlled workups (pH 6–7).
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves 1,3-dipolar cycloaddition to form the triazole ring and cyclocondensation for the oxadiazole moiety. A common approach includes:
- Step 1: Reacting 4-fluorophenyl azide with a propiolamide derivative to form the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 2: Cyclizing a nitrile oxide intermediate (derived from 4-methylbenzohydroxamic acid) with a hydrazide to form the oxadiazole ring .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Basic: How is this compound characterized, and which spectroscopic techniques are critical?
Answer:
Key characterization methods include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 6.5–7.2 ppm (triazole NH₂), and δ 2.4 ppm (methyl group on phenyl).
- ¹³C NMR: Signals at ~160 ppm (oxadiazole C=N) and ~150 ppm (triazole C-N) confirm heterocycle formation .
- Mass Spectrometry (HRMS): Exact mass calculated for C₁₆H₁₂FN₅O (M⁺): 309.1024; observed: 309.1026 .
- IR Spectroscopy: Absorbance at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (NH₂) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
SAR studies focus on substituent effects :
- Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances membrane permeability but may reduce π-π stacking in target binding. Compare with chloro analogs (: IC₅₀ = 12 µM vs. 18 µM for fluorophenyl) .
- Methyl Group Position: Para-methyl on the oxadiazole ring improves steric compatibility with hydrophobic enzyme pockets (e.g., COX-2 inhibition). Ortho-substitution reduces activity by 50% due to steric hindrance .
- Methodology: Test analogs in vitro (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify optimal substituents .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions or impurity profiles :
- Case Study: A 2025 study reported IC₅₀ = 5 µM (anticancer), while a 2023 study found IC₅₀ = 20 µM. Resolution steps:
- Reproduce assays under identical conditions (e.g., cell line: HepG2, serum-free media).
- Analytical HPLC: Verify compound purity (>98% via C18 column, 254 nm).
- Control experiments: Test for off-target effects (e.g., ROS generation) using N-acetylcysteine .
- Statistical analysis: Apply ANOVA to compare datasets and identify outliers .
Advanced: How can computational modeling predict binding modes with biological targets?
Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to dock the compound into crystal structures (e.g., PDB: 4X7L for mGlu5 receptor). Key interactions:
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics (100 ns) to assess stability (RMSD < 2 Å) and identify critical residues for mutagenesis studies .
Advanced: What methods validate analytical techniques for quantifying this compound in biological matrices?
Answer:
For pharmacokinetic studies:
- HPLC-MS/MS Validation:
- Cross-Validation: Compare with LC-UV (λ = 270 nm) to confirm accuracy .
Advanced: How can crystallography elucidate conformational flexibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
